5-Amino-1H-pyrrole-2-carboxylic acid
Overview
Description
5-Amino-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C5H6N2O2 . This compound is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The presence of an amino group at the 5-position and a carboxylic acid group at the 2-position makes it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Amino-1H-pyrrole-2-carboxylic acid can be synthesized through several methods. One common approach involves the carboxylation of pyrrole . Another method includes the dehydrogenation of the amino acid proline . The ethyl ester of this acid can also be prepared from pyrrole .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalysts and specific reaction environments to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of pyrrole-2-carboxaldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under controlled conditions.
Major Products Formed:
Oxidation: Pyrrole-2-carboxaldehydes.
Reduction: Various reduced derivatives of the pyrrole ring.
Substitution: Substituted pyrrole derivatives with different functional groups.
Scientific Research Applications
5-Amino-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Amino-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit quorum sensing in certain bacterial species, thereby reducing virulence factor production and biofilm formation . The compound’s effects are mediated through its binding to key enzymes and receptors involved in these pathways.
Comparison with Similar Compounds
Pyrrole-2-carboxylic acid: This compound is structurally similar but lacks the amino group at the 5-position.
1H-Pyrrole-2,5-dicarboxylic acid: This compound has an additional carboxylic acid group at the 5-position.
Indole derivatives: These compounds share the pyrrole ring structure but have a fused benzene ring, leading to different chemical properties and applications.
Uniqueness: 5-Amino-1H-pyrrole-2-carboxylic acid is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of both an amino and a carboxylic acid group allows for diverse chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
5-amino-1H-pyrrole-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c6-4-2-1-3(7-4)5(8)9/h1-2,7H,6H2,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAHTXGBWNYBQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621712 | |
Record name | 5-Amino-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869116-45-0 | |
Record name | 5-Amino-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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